(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a methoxyphenyl group attached to a furan ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl precursors.
Attachment of the methoxyphenyl group: Similar to the fluorophenyl group, this can be introduced through coupling reactions.
Final cyclization and purification: The final product is obtained through cyclization and purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Scientific Research Applications
(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting anti-pigmentation effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds also contain a furan ring and exhibit various biological activities, including anti-tumor and antibacterial properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group are known for their potential therapeutic applications and are often used in drug development.
Methoxyphenyl derivatives: These compounds are studied for their anti-inflammatory and antioxidant activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFZMGJMYFGOGR-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.